

in vivo administration of 1-Cycloheptylpiperazine hydrochloride in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1-Cycloheptyl-piperazine
hydrochloride

Cat. No.:

B1311533

Get Quote

Disclaimer

The following Application Notes and Protocols are provided as an illustrative example based on the publicly available data for the structurally related compound 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45). Due to a lack of specific in vivo research data for 1-Cycloheptyl-piperazine hydrochloride, this document should be used as a foundational guide and is not directly validated for the specified compound. Researchers should conduct their own dose-ranging and toxicity studies before commencing any experiment.

Application Notes and Protocols for In Vivo Administration of 1-Cyclohexyl-4-(1,2diphenylethyl)piperazine (MT-45) in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine, commonly known as MT-45, is a synthetic opioid analgesic.[1] Its potent analgesic effects, comparable to morphine, have been demonstrated in various animal models.[2] MT-45 and its stereoisomers exhibit a central mode of action, and studies have indicated its interaction with opioid receptors.[1] These notes provide an overview of its known in vivo effects and protocols for its administration in preclinical research settings.



Quantitative Data Summary

The following tables summarize the analgesic activity and receptor binding affinity of MT-45 and its stereoisomers based on available literature.

Table 1: Analgesic Activity of MT-45 and Related Compounds in Mice

Compound	Route of Administration	Analgesic Test	ED50 (mg/kg)	Potency Relative to Morphine
MT-45 (racemate)	Subcutaneous (s.c.)	Acetic Acid Writhing	0.79	~1.5x
S(+)-isomer	Subcutaneous (s.c.)	Acetic Acid Writhing	0.55	~2.1x
R(-)-isomer	Subcutaneous (s.c.)	Acetic Acid Writhing	18.0	~0.08x
Morphine HCl	Subcutaneous (s.c.)	Acetic Acid Writhing	1.18	1.0x
Lefetamine HCl	Subcutaneous (s.c.)	Acetic Acid Writhing	14.5	~0.08x

Data synthesized from published reports.[1][2] ED₅₀ values represent the dose required to produce an analgesic effect in 50% of the test subjects.

Table 2: Acute Toxicity of MT-45 and its Isomers in Mice

Compound	Route of Administration	LD ₅₀ (mg/kg)
MT-45 (racemate)	Intravenous (i.v.)	31.0
MT-45 (racemate)	Oral (p.o.)	300.0
S(+)-isomer	Intravenous (i.v.)	28.0
R(-)-isomer	Intravenous (i.v.)	62.0



LD₅₀ (Lethal Dose, 50%) is the dose required to be lethal to 50% of the tested population.

Experimental Protocols

Protocol 1: Evaluation of Analgesic Efficacy Using the Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the peripheral analgesic activity of a test compound.

Materials:

- 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45) dihydrochloride
- Sterile saline solution (0.9% NaCl)
- Acetic acid solution (0.6% v/v in sterile water)
- Male Swiss-Webster mice (20-25 g)
- Syringes and needles (27-gauge) for administration
- Observation chambers

Procedure:

- Animal Acclimation: Acclimate mice to the laboratory environment for at least 7 days prior to the experiment, with free access to food and water.
- Compound Preparation: Prepare a stock solution of MT-45 in sterile saline. Perform serial
 dilutions to achieve the desired final concentrations for injection. The vehicle (saline) will
 serve as the negative control. Morphine can be used as a positive control.
- Animal Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, Morphine, MT-45 low dose, MT-45 medium dose, MT-45 high dose), with n=8-10 animals per group.
- Compound Administration: Administer the test compound or vehicle subcutaneously (s.c.) in a volume of 10 mL/kg body weight.
- Induction of Writhing: 30 minutes after compound administration, inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.



- Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (a characteristic stretching and constriction of the abdomen) over a 15-minute period.
- Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100. Determine the ED₅₀ using dose-response curve analysis.

Protocol 2: Assessment of Acute Toxicity (LD50 Determination)

Objective: To determine the median lethal dose of a compound.

Materials:

- 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45) dihydrochloride
- Sterile saline solution (0.9% NaCl)
- Appropriate animal model (e.g., mice)
- Syringes and needles for the chosen route of administration (e.g., intravenous, oral gavage)

Procedure:

- Dose Selection: Based on preliminary range-finding studies, select a range of doses expected to cause mortality between 10% and 90%.
- Animal Grouping: Assign animals to dose groups (n=5-10 per group).
- Compound Administration: Administer a single dose of the compound to each animal via the desired route (e.g., intravenous injection or oral gavage).
- Observation: Observe animals continuously for the first 4 hours post-administration and then
 periodically (e.g., at 24, 48, and 72 hours) for up to 14 days. Record all signs of toxicity (e.g.,
 changes in behavior, respiratory distress, convulsions) and the number of mortalities in each
 group.

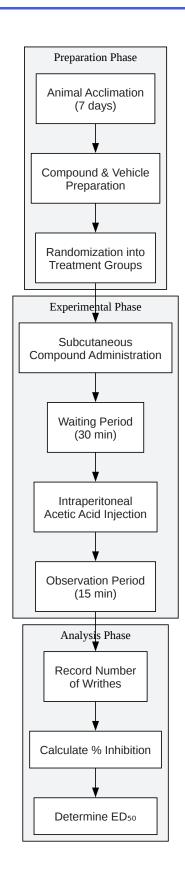


• Data Analysis: Calculate the LD50 value using a recognized statistical method, such as the Probit method.

Visualizations

Diagram 1: Experimental Workflow for Analgesia Testing



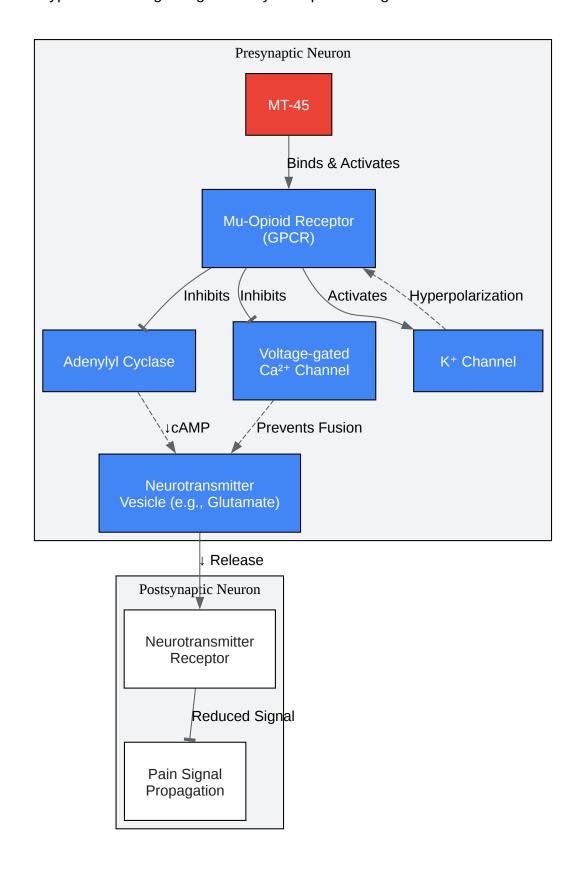


Click to download full resolution via product page

Workflow for the acetic acid-induced writhing test.



Diagram 2: Hypothesized Signaling Pathway for Opioid Analgesia



Click to download full resolution via product page



Hypothesized mechanism of MT-45 at a presynaptic terminal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [in vivo administration of 1-Cycloheptyl-piperazine hydrochloride in animal models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1311533#in-vivo-administration-of-1-cycloheptyl-piperazine-hydrochloride-in-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com